molecular formula C9H19Cl B15256782 3-(Chloromethyl)-4-methylheptane

3-(Chloromethyl)-4-methylheptane

Cat. No.: B15256782
M. Wt: 162.70 g/mol
InChI Key: RQLQXVRAAIGNNH-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methylheptane is an organic compound characterized by the presence of a chloromethyl group attached to a heptane backbone. This compound is part of the organochlorine family, which is known for its diverse applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methylheptane typically involves the chloromethylation of 4-methylheptane. This can be achieved through the reaction of 4-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methylheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: 3-Hydroxymethyl-4-methylheptane.

    Oxidation: 3-Formyl-4-methylheptane or 3-Carboxy-4-methylheptane.

    Reduction: 3-Methyl-4-methylheptane.

Scientific Research Applications

3-(Chloromethyl)-4-methylheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways involving chlorinated hydrocarbons.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methylheptane involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group acts as an electrophile, making it susceptible to attack by nucleophiles such as hydroxide ions. This results in the formation of new chemical bonds and the generation of various products.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4-methylhexane: Similar structure but with a shorter carbon chain.

    3-(Chloromethyl)-4-methyloctane: Similar structure but with a longer carbon chain.

    3-(Chloromethyl)-4-methylpentane: Similar structure but with an even shorter carbon chain.

Uniqueness

3-(Chloromethyl)-4-methylheptane is unique due to its specific carbon chain length and the position of the chloromethyl group. This structural specificity can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

3-(chloromethyl)-4-methylheptane

InChI

InChI=1S/C9H19Cl/c1-4-6-8(3)9(5-2)7-10/h8-9H,4-7H2,1-3H3

InChI Key

RQLQXVRAAIGNNH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC)CCl

Origin of Product

United States

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